![molecular formula C26H26N4S2 B2552454 2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline CAS No. 439112-38-6](/img/structure/B2552454.png)
2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline is a complex organic compound with a unique structure that incorporates elements of thienoquinoline and triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline typically involves multiple steps:
Formation of Triazole Intermediate: : The initial step involves the formation of the triazole ring, often achieved through the reaction of ethyl hydrazine with a thiosemicarbazide derivative.
Introduction of Thienoquinoline Core: : This step involves coupling the triazole intermediate with a thienoquinoline precursor, under conditions that facilitate the formation of the desired bonds.
Attachment of Substituents: : The final step incorporates the tert-butylbenzyl sulfanyl group, typically through nucleophilic substitution reactions, to complete the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound might involve scalable synthetic routes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques such as batch and continuous flow synthesis could be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: : Reduction reactions can reduce specific functional groups within the compound, such as the reduction of sulfoxides back to sulfides.
Substitution: : Various substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups at specific positions on the thienoquinoline or triazole rings.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like sodium methoxide, under basic conditions, are often used for substitution reactions.
Major Products
The primary products formed from these reactions include oxidized derivatives (sulfoxides, sulfones), reduced derivatives, and various substituted analogs that retain the core structure of the compound.
Wissenschaftliche Forschungsanwendungen
2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline has diverse applications:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Potential use in studying enzyme interactions and cellular processes.
Medicine: : Investigated for potential pharmacological activities, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: : Possible use in materials science for the development of novel polymers or nanomaterials.
Wirkmechanismus
The compound's mechanism of action involves binding to specific molecular targets, potentially inhibiting or modifying biological pathways. The molecular targets may include enzymes or receptors involved in key cellular processes. The precise pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline stands out due to its unique combination of structural features, which differentiate it from other thienoquinoline or triazole derivatives. Similar compounds might include:
Thienoquinoline derivatives: : Compounds with varying substituents on the thienoquinoline core.
Triazole derivatives: : Compounds featuring different substituents on the triazole ring.
Its unique structural characteristics grant it distinct chemical and biological properties, making it a valuable subject of scientific investigation.
That should cover your detailed article requirements. Curious to know which aspect of the compound interests you the most?
Eigenschaften
IUPAC Name |
2-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4S2/c1-5-30-23(22-15-19-14-18-8-6-7-9-21(18)27-24(19)32-22)28-29-25(30)31-16-17-10-12-20(13-11-17)26(2,3)4/h6-15H,5,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBLIRFRWHFQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC4=CC5=CC=CC=C5N=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2552372.png)
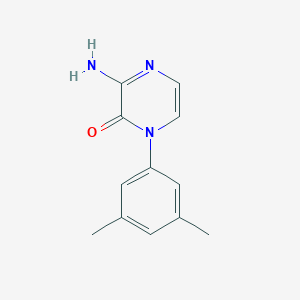
![Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate](/img/structure/B2552374.png)
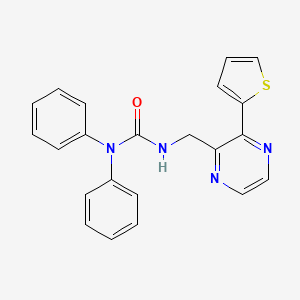
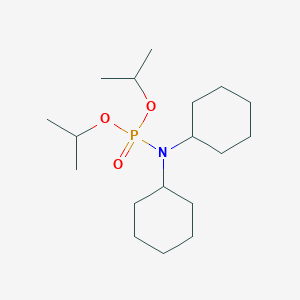
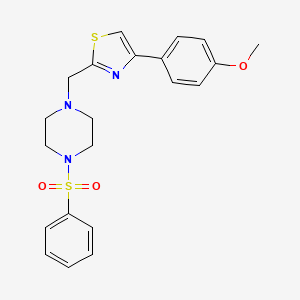
![3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B2552381.png)
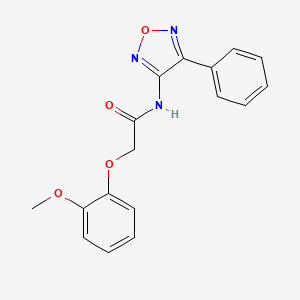
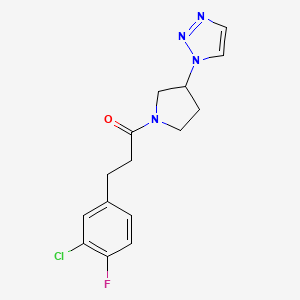
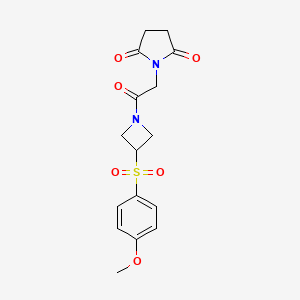
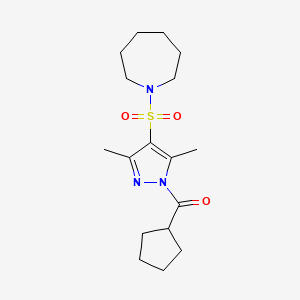
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenoxypropanamide](/img/structure/B2552387.png)
![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)
